

Measuring Nitric Oxide Production with Fluorescent Probes: An Application Note

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Compound of Interest

Compound Name: Hyponine E

Cat. No.: B2902935

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Note: Initial searches for a specific fluorescent probe named "**Hyponine E**" did not yield sufficient information. Therefore, this application note will focus on a widely used and well-characterized fluorescent probe for nitric oxide (NO), Diaminofluorescein-2 (DAF-2), as a representative example. The principles and protocols described herein are generally applicable to other similar fluorescent NO probes.

Introduction

Nitric oxide (NO) is a highly reactive and transient gaseous signaling molecule that plays a crucial role in a vast array of physiological and pathophysiological processes.^{[1][2]} These include vasodilation, neurotransmission, and the immune response. Due to its short half-life of about 5 seconds, direct and real-time measurement of NO in biological systems is challenging. ^[1] Fluorescent probes that react with NO to produce a stable, fluorescent product have become invaluable tools for researchers to visualize and quantify NO production in living cells and tissues.

This application note provides a detailed overview and protocol for the use of Diaminofluorescein-2 (DAF-2), a sensitive and specific fluorescent probe for the detection of nitric oxide.

Mechanism of Action

DAF-2 is a cell-permeable diacetate form (DAF-2 DA) that is non-fluorescent. Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to the membrane-

impermeable DAF-2. In the presence of nitric oxide and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T.[3] The fluorescence intensity of DAF-2T is directly proportional to the concentration of NO, allowing for its quantification. The reaction is highly specific for NO and does not show significant cross-reactivity with other reactive oxygen species (ROS) or reactive nitrogen species (RNS) under physiological conditions.

Data Presentation

Table 1: Spectroscopic Properties of DAF-2 and DAF-2T

Property	DAF-2	DAF-2T
Excitation Maximum (nm)	~488	~495
Emission Maximum (nm)	~515	~515
Quantum Yield	0.005	0.92
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	N/A	73,000
Fold Fluorescence Increase	-	~180-fold

Data compiled from various sources.

Experimental Protocols

A. Reagent Preparation

- DAF-2 DA Stock Solution (1 mM):
 - Dissolve 1 mg of DAF-2 DA in 2.04 mL of anhydrous dimethyl sulfoxide (DMSO).
 - Aliquot and store at -20°C, protected from light and moisture.
- Loading Buffer:
 - Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cell type.

- Ensure the buffer is at a physiological pH (typically 7.2-7.4).

B. Cell Staining with DAF-2 DA

- Cell Culture:
 - Plate cells on an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.
- Preparation of Loading Solution:
 - On the day of the experiment, thaw an aliquot of the DAF-2 DA stock solution.
 - Dilute the DAF-2 DA stock solution in pre-warmed loading buffer to a final concentration of 5-10 μM .
- Cell Loading:
 - Remove the cell culture medium and wash the cells once with the loading buffer.
 - Add the DAF-2 DA loading solution to the cells.
 - Incubate the cells at 37°C for 30-60 minutes in the dark.
- Washing:
 - Remove the loading solution and wash the cells twice with fresh, pre-warmed loading buffer to remove any excess probe.
- Resting:
 - Add fresh loading buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the probe.

C. Measurement of Nitric Oxide Production

Nitric oxide production can be stimulated by adding an agonist of interest (e.g., a neurotransmitter, inflammatory agent, or a drug candidate) to the cells. The resulting increase

in fluorescence can be measured using fluorescence microscopy or a fluorescence plate reader.

1. Fluorescence Microscopy:

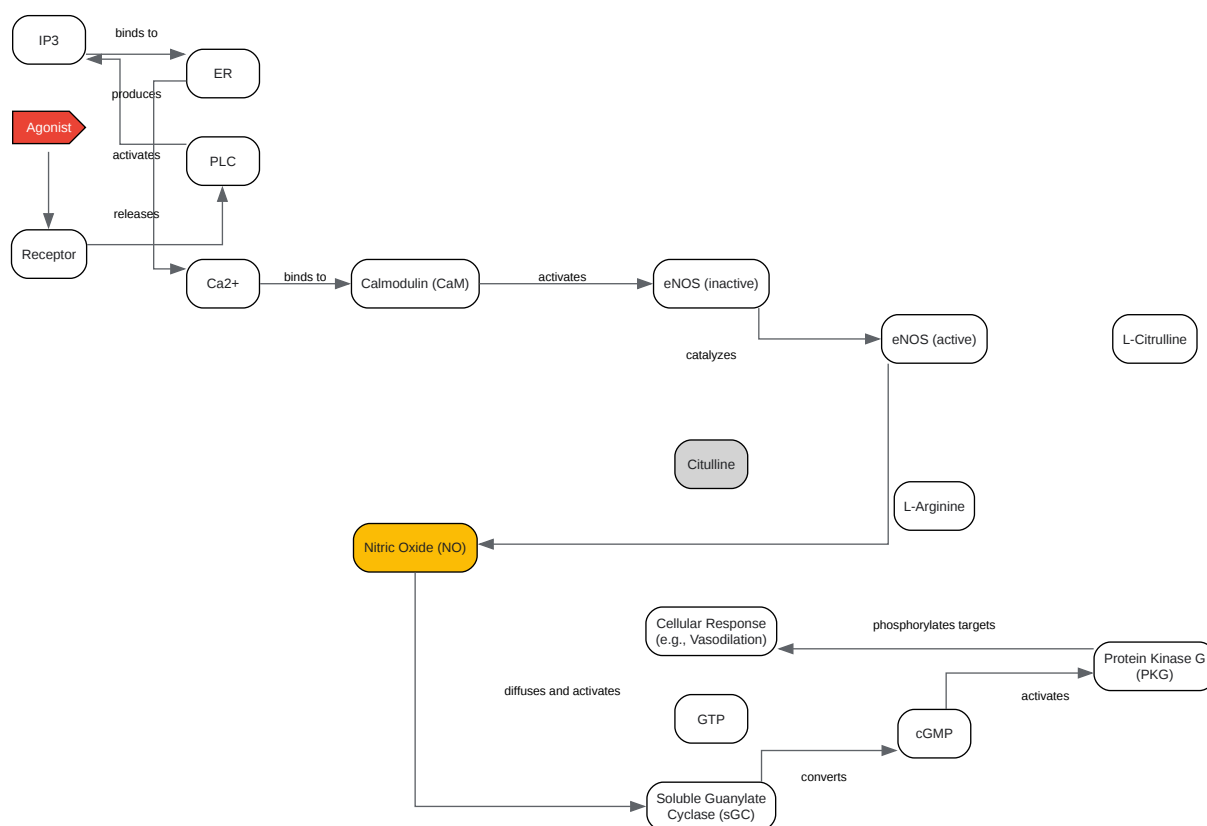
- Mount the cell culture dish on the stage of an inverted fluorescence microscope equipped with a suitable filter set (e.g., FITC filter set: excitation ~488 nm, emission ~515 nm).
- Acquire baseline fluorescence images before adding the stimulus.
- Add the stimulus to the cells and acquire time-lapse images to monitor the change in fluorescence intensity over time.
- Analyze the images using appropriate software to quantify the fluorescence intensity in regions of interest (e.g., individual cells).

2. Fluorescence Plate Reader:

- If using a 96-well plate, place the plate in a fluorescence plate reader.
- Set the excitation and emission wavelengths to ~495 nm and ~515 nm, respectively.
- Measure the baseline fluorescence of each well.
- Inject the stimulus into the wells and immediately begin kinetic measurements of fluorescence intensity.
- The rate of increase in fluorescence is proportional to the rate of NO production.

Visualizations

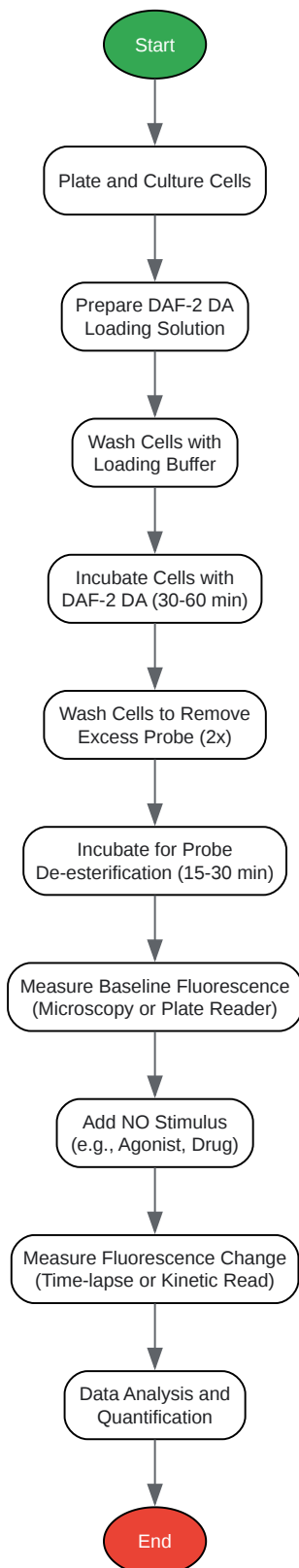
Signaling Pathway



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Caption: Nitric Oxide Signaling Pathway.

Experimental Workflow



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Caption: Experimental Workflow for NO Measurement.

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